3-Methoxypyridine 1-oxide
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of 3-Methoxypyridine 1-oxide and related compounds has been explored through various spectroscopic methods. For instance, studies have utilized 1H and 13C nuclear magnetic resonance (NMR) and X-ray diffraction to study the tautomerism of pyridine N-oxides, revealing insights into their molecular structures in solution and in the crystalline state (P. Ballesteros et al., 1990).
Chemical Reactions and Properties
3-Methoxypyridine 1-oxide undergoes various chemical reactions, including nitration and reaction with active hydrogen compounds. For example, the nitration of 2- and 3-methoxypyridine-N-oxide leads to the formation of 4-nitro compounds as the sole reaction products, indicating the directive influence of the N-oxide group during nitration processes (H. J. Hertog & M. V. Ammers, 2010).
Physical Properties Analysis
The physical properties, including melting points and spectroscopic characteristics, of 3-Methoxypyridine 1-oxide derivatives, provide critical information for their identification and application. The synthesis and characterization of such compounds often involve determining these physical properties to confirm the structures of the synthesized compounds (W. Jianlong, 2007).
Chemical Properties Analysis
The chemical properties of 3-Methoxypyridine 1-oxide are influenced by its molecular structure, which affects its reactivity and interaction with other compounds. Studies focusing on the reactions of 3-Methoxypyridine 1-oxide with various reagents have helped to elucidate its reactivity patterns and the formation of diverse derivatives with potential applications in various fields (T. Sakamoto* et al., 1985).
Scientific Research Applications
Coordination Polymers Formation : 4-Methoxypyridine N-oxide has been studied for its ability to generate 1-D coordination polymers with silver(I) salts. These polymers exhibit various bridging capacities, making the compound a potential candidate for the design of novel materials (Puttreddy & Steel, 2014).
Synthesis and Nitration Reactions : The compound has been involved in synthetic chemistry, specifically in the preparation and nitration of 3-chloro-5-methoxypyridine N-oxide. These studies provide insights into the behavior of such compounds under various chemical conditions (Bissell & Swansiger, 1987).
Alkylation Reactions : Research on 3-Methoxypyridine and its analogs has explored their synthesis through alkylation reactions. This shows its potential in organic synthesis, especially in the preparation of specific pyridine derivatives (Finkentey, Langhals & Langhals, 1983).
Cyanation and Deoxygenation Processes : The cyanation of 3-substituted pyridine 1-oxides with trimethylsilanecarbonitrile and the deoxygenation of nitropyridine 1-oxides have been studied. This research offers valuable insights for the development of novel cyanation methodologies (Sakamoto, Kaneda, Nishimura & Yamanaka, 1985).
Directive Influence in Nitration Reactions : Studies have explored the directive influence of N-oxide group during the nitration of 2- and 3-methoxypyridine N-oxide. These findings are important for understanding the reactivity patterns of such compounds (Hertog & Ammers, 2010).
Pyridazine Derivatives Synthesis : Research into the reaction of 3-methoxypyridazine with hydrogen peroxide and subsequent chemical transformations has been conducted. This provides a basis for synthesizing various pyridazine derivatives (Igeta, 1959).
Reaction with Ethyl Bromoacetate : The reaction of 4-methoxypyridine 1-oxide with ethyl bromoacetate yielding different compounds has been investigated. This kind of research helps in understanding the reactivity of N-oxide compounds in organic synthesis (Tien, Yeh & Tien, 1977).
Oncogenic Kinase Inhibition : Structural modifications of a 3-methoxy-2-aminopyridine compound have been researched for reducing mutagenicity and drug-drug interactions, particularly in relation to its inhibition of the oncogenic kinase bRAF (Palmer et al., 2012).
Pyrolysis and Spectroscopy Studies : The pyrolysis of 3-methoxypyridine and the detection of the pyrrolyl radical have been investigated. This research is significant for understanding the thermal decomposition and spectroscopic properties of pyridine derivatives (Holzmeier et al., 2016).
Safety And Hazards
The safety data sheet for 3-Methoxypyridine 1-oxide suggests that it is a combustible liquid that can cause skin and eye irritation . It may also cause respiratory irritation . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .
Future Directions
While specific future directions for 3-Methoxypyridine 1-oxide are not mentioned in the search results, the study of similar compounds suggests potential areas of interest. For example, the study of pyridine derivatives for their diverse functional groups is an active area of research . This could potentially include further studies on 3-Methoxypyridine 1-oxide.
properties
IUPAC Name |
3-methoxy-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6-3-2-4-7(8)5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CREDSSUYAKFWJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C[N+](=CC=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164160 | |
Record name | Pyridine, 3-methoxy-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxypyridine 1-oxide | |
CAS RN |
14906-61-7 | |
Record name | Pyridine, 3-methoxy-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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